2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Overview
Description
2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C22H15ClN4O3S2 and its molecular weight is 483 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a complex heterocyclic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activities based on recent research findings.
Chemical Structure and Properties
The structure of the compound can be broken down into several functional groups:
- Oxadiazole moiety : Known for various pharmacological properties.
- Thieno[3,2-d]pyrimidinone core : Associated with anticancer and antimicrobial activities.
- Chlorophenyl and methoxyphenyl substituents : These groups can enhance lipophilicity and may influence biological activity.
Biological Activity Overview
Research has indicated that compounds containing thieno[3,2-d]pyrimidinone structures exhibit diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound of interest has been evaluated in several studies.
Anticancer Activity
A study focused on thieno[3,2-d]pyrimidinones highlighted their potential as tumor cell growth inhibitors. The compound showed significant cytotoxicity against various cancer cell lines:
The mechanism of action is thought to involve the inhibition of key enzymes involved in cancer cell proliferation.
Antimicrobial Activity
The oxadiazole component is known for its antimicrobial properties. Research indicates that derivatives of oxadiazole exhibit activity against various bacterial strains. The compound's structure suggests potential efficacy against both gram-positive and gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
E. coli | 32 | |
S. aureus | 16 | |
Pseudomonas aeruginosa | 64 |
Case Studies and Research Findings
- Anticancer Evaluation : In a study evaluating the anticancer properties of thieno[3,2-d]pyrimidinones, the compound demonstrated a dose-dependent inhibition of cell growth in Jurkat T-cells and other leukemia models, suggesting its potential as a therapeutic agent in leukemia treatment .
- Antimicrobial Studies : Another research focused on the synthesis and evaluation of oxadiazole derivatives found that the compound exhibited promising activity against resistant strains of Mycobacterium tuberculosis, indicating its potential as an antitubercular agent .
- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications to the thieno[3,2-d]pyrimidinone core significantly affected biological activity. For instance, adding different substituents on the phenyl rings altered the potency against specific cancer cell lines .
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O3S2/c1-29-16-4-2-3-15(11-16)27-21(28)19-17(9-10-31-19)24-22(27)32-12-18-25-20(26-30-18)13-5-7-14(23)8-6-13/h2-11H,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVKJHZDTIOUKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.